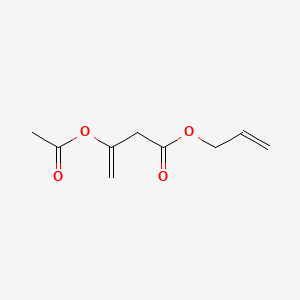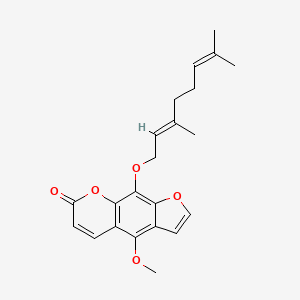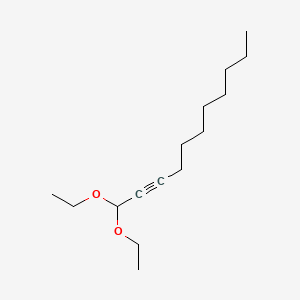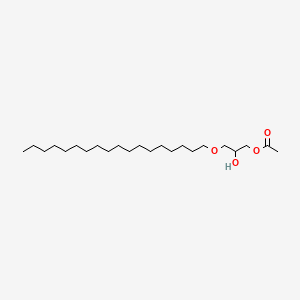
2-Hydroxy-3-(octadecyloxy)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(octadecyloxy)propyl acetate is a chemical compound with the molecular formula C23H46O4. It is known for its unique structure, which includes a hydroxy group, an octadecyloxy group, and an acetate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(octadecyloxy)propyl acetate can be synthesized through a ring-opening addition reaction. One common method involves using guar gum as the starting material and reacting it with n-octadecyloxy propyl glycidyl ether in the presence of sodium hydroxide as a catalyst and 95% ethanol as the solvent . The reaction conditions typically involve heating the mixture to facilitate the ring-opening and subsequent addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetate group.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(octadecyloxy)propyl acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediol 1-acetate
- 2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate
- 3-(Octadecyloxy)propyl ester
Uniqueness
2-Hydroxy-3-(octadecyloxy)propyl acetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its amphiphilic nature make it versatile for multiple applications in different fields .
Propiedades
Número CAS |
85712-13-6 |
|---|---|
Fórmula molecular |
C23H46O4 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
(2-hydroxy-3-octadecoxypropyl) acetate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3 |
Clave InChI |
WEZCLBNXPTWPDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


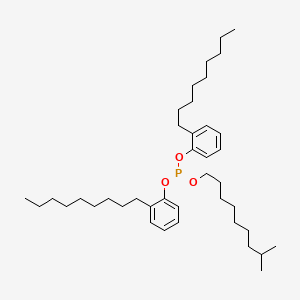




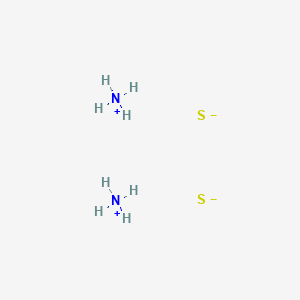


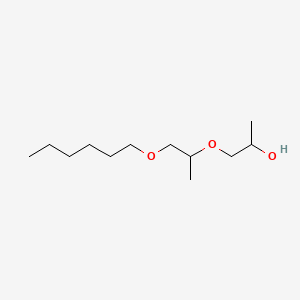

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
